

Technical Guide: N-Desmethyl Rosiglitazone-d4 (CAS No. 1215407-67-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl Rosiglitazone-d4*

Cat. No.: B602727

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Introduction

N-Desmethyl Rosiglitazone-d4 is the deuterium-labeled analog of N-Desmethyl Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone. Due to its isotopic labeling, it serves as an ideal internal standard for the quantitative analysis of Rosiglitazone and its metabolites in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of its properties, its application in a validated analytical method, and the corresponding experimental protocols.

Chemical and Physical Data

Property	Value	Reference
CAS Number	1215407-67-2	[1]
Molecular Formula	C ₁₇ H ₁₃ D ₄ N ₃ O ₃ S	[1]
Molecular Weight	347.43 g/mol	[1]
Synonyms	5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione	[2]
Primary Application	Internal standard in analytical and pharmacokinetic research	[2]

Synthesis

A specific, detailed synthesis protocol for **N-Desmethyl Rosiglitazone-d4** is not readily available in the public domain. However, its synthesis would conceptually involve two key stages: the synthesis of the non-deuterated N-Desmethyl Rosiglitazone and the introduction of deuterium atoms.

The synthesis of Rosiglitazone and its analogs typically involves the reaction of a substituted benzaldehyde with thiazolidine-2,4-dione, followed by reduction of the resulting benzylidene intermediate. The N-desmethyl analog would be prepared from a corresponding N-desmethylated precursor.

Deuterium labeling, in this case on the phenyl ring, is often achieved by using a deuterated starting material or through catalytic exchange reactions on a suitable intermediate. General strategies for the deuteration of drug molecules are employed to enhance their metabolic stability or for use as internal standards.

Application in Bioanalytical Methods

N-Desmethyl Rosiglitazone-d4 is a critical component in the highly sensitive and specific quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in biological samples,

particularly human plasma. A validated LC-ESI-MS/MS method has been developed for this purpose.[3]

Analytical Method Validation Data

The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the simultaneous quantitation of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using their respective d4-labeled internal standards.[3]

Parameter	Rosiglitazone	N-Desmethyl Rosiglitazone
Lower Limit of Quantitation (LLOQ)	1.00 ng/mL	1.00 ng/mL
Quantitation Range	1.00-500 ng/mL	1.00-500 ng/mL
Correlation Coefficient (r^2)	>0.9990	>0.9990
Intra-assay Precision (%CV)	≤ 9.37%	≤ 9.37%
Inter-assay Precision (%CV)	≤ 9.37%	≤ 9.37%
Accuracy (% difference from theoretical)	≤ 12.7%	≤ 12.7%

Experimental Protocols

The following is a detailed experimental protocol for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using **N-Desmethyl Rosiglitazone-d4** as an internal standard, based on a published method.[3]

Sample Preparation: Supported Liquid/Liquid Extraction (SLE)

- To a 50 µL aliquot of human plasma, add the internal standards Rosiglitazone-d4 and **N-Desmethyl Rosiglitazone-d4**.
- Load the plasma sample onto a supported liquid/liquid extraction (SLE) cartridge.

- Allow the sample to absorb for 5 minutes.
- Elute the analytes from the cartridge with an appropriate organic solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

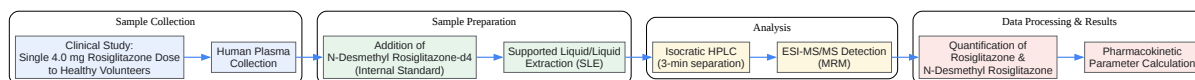
- Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
- Separation: Isocratic HPLC separation is performed over a 3-minute period. The specific column and mobile phase composition should be optimized for baseline separation of the analytes and internal standards.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions for both the analytes and their deuterated internal standards.

Signaling Pathways and Experimental Workflows

Given that **N-Desmethyl Rosiglitazone-d4**'s primary role is as an internal standard in analytical chemistry, it is not directly involved in biological signaling pathways. Its utility lies within the experimental workflow of pharmacokinetic studies.

Analytical Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for the quantification of Rosiglitazone and its N-desmethyl metabolite in a clinical study, employing **N-Desmethyl Rosiglitazone-d4** as an internal standard.



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Analytical workflow for pharmacokinetic analysis.

This diagram outlines the key stages from sample collection in a clinical setting to the final determination of pharmacokinetic parameters, highlighting the crucial role of **N-Desmethyl Rosiglitazone-d4** in ensuring accurate quantification.

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References

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- To cite this document: BenchChem. [Technical Guide: N-Desmethyl Rosiglitazone-d4 (CAS No. 1215407-67-2)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b602727#n-desmethyl-rosiglitazone-d4-cas-number\]](https://www.benchchem.com/product/b602727#n-desmethyl-rosiglitazone-d4-cas-number)

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